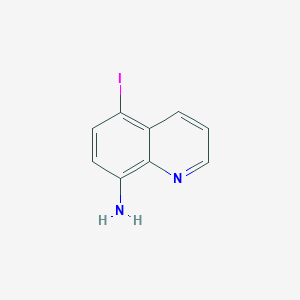

5-Iodoquinolin-8-amine

Description

Historical Context of Quinoline (B57606) Derivatives in Chemistry and Biology

Quinoline, a heterocyclic aromatic organic compound, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. bldpharm.comchemsrc.com This discovery marked the beginning of extensive research into a class of compounds that would prove to be of immense importance. Quinoline and its derivatives are fundamental components of a wide array of natural products, most notably the cinchona alkaloids such as quinine, which have been used for centuries to treat malaria. bldpharm.comchemsrc.commdpi.com

The unique chemical structure of quinoline, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, imparts it with versatile chemical properties and a broad spectrum of biological activities. ontosight.ai This has made the quinoline scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. chembk.comresearchgate.net Over the years, synthetic quinoline derivatives have been developed and have led to significant therapeutic advancements. These include well-known drugs like chloroquine (B1663885) and primaquine (B1584692) for malaria, fluoroquinolone antibiotics such as ciprofloxacin, and anticancer agents like camptothecin. bldpharm.com The wide-ranging applications of quinoline derivatives underscore their historical and ongoing significance in both chemistry and biology. bldpharm.comontosight.aichembk.com

Significance of Iodo-Substituted Quinolines in Research

The introduction of a halogen atom, particularly iodine, onto the quinoline scaffold has been a pivotal strategy in the development of new derivatives with enhanced or novel properties. rsc.org Iodo-substituted quinolines are of significant interest for several reasons. The iodine atom can play a crucial role in the bioactivity of the compound, often enhancing its therapeutic efficacy. rsc.orgnih.gov For instance, studies have shown that certain iodo-quinoline derivatives possess potent antimicrobial and antifungal activities. nih.govresearchgate.net

Furthermore, the carbon-iodine bond in iodo-substituted quinolines provides a reactive site for further chemical modifications. This makes them valuable intermediates in organic synthesis, allowing for the construction of more complex molecules through various cross-coupling reactions. rsc.org This synthetic versatility enables chemists to generate libraries of novel quinoline derivatives for drug discovery and materials science research. The development of efficient methods for the synthesis of iodo-quinolines, such as the iodocyclization of propargylic anilines, has further expanded the accessibility and utility of these compounds. rsc.org

Overview of Current Research Trends involving 5-Iodoquinolin-8-amine

Current research involving this compound and its derivatives spans several scientific disciplines, with notable applications in materials science and medicinal chemistry.

In the field of materials science , derivatives of this compound are being explored for the creation of advanced functional materials. A significant area of research is the synthesis of luminescent organoboron polymers. For example, (S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide, a derivative of this compound, has been used as a bidentate ligand to create chiral, four-coordination organoboron polymers. mdpi.com These polymers exhibit interesting photophysical properties, such as high quantum yields, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and other electroluminescent devices. mdpi.com The ability to tune the fluorescent characteristics of these polymers by modifying the substituents on the quinoline ring highlights the importance of 5-iodo-8-aminoquinoline as a versatile building block. mdpi.com

In medicinal chemistry , while direct studies on this compound are less common, its structural motif is present in compounds investigated for various therapeutic purposes. The 8-aminoquinoline (B160924) core is a well-established pharmacophore in antimalarial drugs like primaquine and tafenoquine. wikipedia.org The introduction of an iodine atom at the 5-position can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. Research on related 8-hydroxyquinoline (B1678124) derivatives, such as 5-chloro-7-iodoquinolin-8-ol (clioquinol), has shown activity against neurodegenerative diseases and cancer, often linked to their metal-chelating properties. bldpharm.comchemicalbook.com Although distinct from this compound, these findings suggest potential avenues for the exploration of its derivatives as therapeutic agents. Furthermore, the 8-aminoquinoline scaffold can act as a directing group in organic synthesis, facilitating the regioselective functionalization of the quinoline ring to create novel compounds for biological screening. researchgate.netwikipedia.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 142340-15-6 |

| Molecular Formula | C₉H₇IN₂ |

| Molecular Weight | 270.07 g/mol |

| Appearance | Solid |

| LogP | 3.00280 |

A search of chemical literature and databases provides spectroscopic data for derivatives of this compound. An example is provided below for 7-amino-5-iodoquinolin-8-yl benzoate, which illustrates the characteristic spectral features of this class of compounds.

| Spectroscopic Data for 7-amino-5-iodoquinolin-8-yl benzoate | |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 12.08 (s, 1H), 10.98 (s, 1H), 8.75-8.72 (m, 1H), 8.30-8.26 (m, 1H), 8.11-8.09 (m, 2H), 7.93 (s, 1H), 7.66-7.62 (m, 1H), 7.59-7.56 (m, 2H), 7.41-7.38 (m, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 166.6, 149.2, 148.0, 140.6, 140.5, 133.3, 132.7, 128.9, 127.6, 124.4, 122.5, 120.6, 118.5, 93.5 |

| ESI-HRMS | calcd for C₁₆H₁₂O₂N₂I = 390.99380, Found 390.99691 |

Data sourced from a study on the oxygenative cleavage of the C-N bond in 8-aminoquinoline derivatives. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-iodoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCDMYCTCVPZME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856992 | |

| Record name | 5-Iodoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142340-15-6 | |

| Record name | 5-Iodoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodoquinolin 8 Amine and Its Derivatives

Traditional Synthetic Routes for Quinoline-8-amine Scaffolds

The foundational quinoline-8-amine structure can be synthesized through established, traditional methods that have been refined over time. These routes, while historically significant, often require harsh reaction conditions.

Diazotization of 8-aminoquinoline (B160924)

One of the classical methods for introducing a variety of substituents onto the quinoline (B57606) ring is through the diazotization of 8-aminoquinoline. rroij.comresearchgate.net This process involves the conversion of the primary amino group at the 8-position into a diazonium salt using a reagent like nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subjected to a Sandmeyer-type reaction to introduce a range of functional groups, including halogens like iodine. While this method is a staple in organic synthesis, it requires careful control of temperature and can involve the use of hazardous reagents.

Synthesis from 8-sulfonic acid via alkali fusion

Another traditional approach to obtaining the 8-hydroxyquinoline (B1678124) precursor, which can then be converted to 8-aminoquinoline, is through the alkali fusion of quinoline-8-sulfonic acid. rroij.comresearchgate.netgoogleapis.com This high-temperature reaction involves heating the sulfonic acid derivative with a strong base, such as sodium hydroxide, to replace the sulfonic acid group with a hydroxyl group. google.compatsnap.com The resulting 8-hydroxyquinoline can then be aminated to yield 8-aminoquinoline. This method is often characterized by its requirement for high temperatures and strongly basic conditions. googleapis.comgoogle.com

Modern and Advanced Synthetic Strategies

With the advent of transition metal catalysis, more sophisticated and milder methods for the synthesis and functionalization of quinoline derivatives have been developed. Palladium-catalyzed cross-coupling reactions, in particular, have proven to be powerful tools.

Palladium-catalyzed Sonogashira-Hagihara Cross-Coupling Reactions

The Sonogashira-Hagihara cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. mdpi.comwikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has been extensively used to synthesize complex molecules under mild conditions. wikipedia.orglibretexts.orgrsc.org In the context of 5-iodoquinolin-8-amine derivatives, this reaction allows for the introduction of various alkynyl groups at the 5-position, leading to a diverse range of functionalized compounds. mdpi.com

Researchers have employed N-(5-iodoquinolin-8-yl)undecanamide as a bidentate ligand in the Sonogashira-Hagihara cross-coupling reaction to create luminescent organoboron polymers. mdpi.com In these studies, the N-(5-iodoquinolin-8-yl)undecanamide acts as a monomer that is coupled with various bis-alkynes. The reaction is catalyzed by a palladium complex, and the resulting polymers exhibit interesting photophysical properties. The long undecanamide (B1594487) chain can influence the solubility and processing of the final polymeric materials.

A 2010 study by Yoshiki Chujo's group demonstrated the synthesis of organoboron polymers with strong luminescence by reacting N-(5-iodoquinolin-8-yl)undecanamide with different bis-alkynes via a Sonogashira-Hagihara cross-coupling reaction. mdpi.com By introducing various aryl groups and long alkyl chains, they were able to tune the properties of the resulting polymers, achieving a high quantum yield of up to 0.65 for one of the polymers. mdpi.com

| Reactant 1 | Reactant 2 (Bis-alkyne) | Catalyst System | Polymer Product | Quantum Yield (ΦF) |

| N-(5-iodoquinolin-8-yl)undecanamide | Varies | Pd-catalyzed | Organoboron Polymers | Up to 0.65 mdpi.com |

In a related approach, (S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide has been utilized as a chiral bidentate ligand. mdpi.com This ligand, when reacted with a bis-alkyne in a palladium-catalyzed Sonogashira coupling, leads to the formation of luminescent chiral organoboron polymers. The introduction of a chiral center from the alanine-derived portion of the ligand can impart unique chiroptical properties to the resulting polymers.

Yoshiki Chujo's group also reported in 2010 the use of (S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide to create an organoboron monomer, which was then polymerized with a bis-alkyne using a palladium-catalyzed Sonogashira coupling. mdpi.com The resulting chiral polymers exhibited high luminescence, with a reported quantum yield of up to 0.8. mdpi.com This work highlights how the choice of the bidentate ligand, including its chirality and substituent groups, can significantly influence the optical properties of the synthesized polymers. mdpi.com

| Reactant 1 | Reactant 2 (Bis-alkyne) | Catalyst System | Polymer Product | Quantum Yield (ΦF) |

| (S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide | Varies | Pd-catalyzed | Chiral Organoboron Polymers | Up to 0.8 mdpi.com |

Utilizing N-(5-iodoquinolin-8-yl)undecanamide as a bidentate ligand

Iron(III)-catalyzed regioselective halogenation of 8-amidoquinolines

A key strategy for the synthesis of 5-halo-8-aminoquinoline derivatives involves the regioselective halogenation of 8-amidoquinolines, which act as precursors to the target amine. Iron(III)-catalyzed reactions have emerged as an efficient and environmentally friendly method for this transformation.

Researchers have developed a simple and effective protocol for the iron(III)-catalyzed halogenation of 8-amidoquinolines in water under mild conditions. thieme-connect.com This method affords 5-halogenated products in good to excellent yields, reaching up to 98%. thieme-connect.comthieme-connect.com The reaction typically employs an inexpensive iron(III) catalyst, such as iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), and a halogenating agent like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). thieme-connect.comnih.gov The addition of additives like hexanoic acid and sodium bicarbonate has been shown to be beneficial. nih.gov The reaction proceeds at room temperature, making it a practical and economical choice. thieme-connect.comnih.gov The proposed mechanism likely involves a single-electron transfer (SET) process, where the chelation of the iron catalyst to the nitrogen atoms of the 8-amidoquinoline directs the halogenation specifically to the C5 position. thieme-connect.comthieme-connect.com

The necessity of the protected amino group is highlighted by the fact that 8-aminoquinoline itself gives a much lower yield of the desired product. thieme-connect.com This underscores the role of the amido group in directing the regioselectivity of the halogenation. Other metal-catalyzed approaches, such as those using copper or nickel, have also been reported for the C5-halogenation of 8-aminoquinoline derivatives. thieme-connect.comnih.gov For instance, a nickel-catalyzed method has been developed for the regioselective C5-iodination of 8-aminoquinoline using molecular iodine. nih.gov

| Substrate | Halogenating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| N-(quinolin-8-yl)pivalamide | NBS | Fe(NO₃)₃·9H₂O | Water | Up to 98% |

| N-(quinolin-8-yl)acetamide | NIS | FeCl₃ | Water | Good |

Multicomponent Reactions (MCRs) for 8-hydroxyquinoline derivatives

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer a powerful tool for generating molecular diversity. For the functionalization of the quinoline scaffold, Betti and Mannich reactions are particularly relevant, primarily utilizing 8-hydroxyquinoline as the substrate. These reactions typically result in substitution at the C7 position due to the directing effect of the C8-hydroxyl group. mdpi.com

Betti-3CR applications

The Betti reaction is a three-component reaction (3CR) involving an aldehyde, a primary or secondary amine, and a phenol (B47542) or naphthol derivative. In the context of quinolines, 8-hydroxyquinoline serves as the phenolic component. mdpi.com These reactions lead to the formation of 7-aminoalkylated 8-hydroxyquinoline derivatives. mdpi.comresearchgate.net The reaction is often mediated by an acid, such as formic acid, and can be performed under mild conditions. scispace.com A wide variety of aromatic aldehydes and primary amines, including anilines, oxazoles, pyridines, and pyrimidines, have been successfully employed in Betti reactions with 8-hydroxyquinoline derivatives, yielding a library of compounds with potential biological activities. mdpi.comscispace.com The yields of these reactions can vary significantly, from 13% to 90%, depending on the specific reactants used. mdpi.comscispace.com

Mannich-3CR applications

The Mannich reaction is another important 3CR that combines an amine, formaldehyde (B43269) (or another aldehyde), and a compound with an active hydrogen atom. bldpharm.commdpi.com In the case of 8-hydroxyquinoline, the hydrogen at the C7 position is sufficiently acidic to participate in the reaction, leading to the formation of 7-aminomethylated derivatives. mdpi.com The reaction is versatile, accommodating a range of primary and secondary amines. mdpi.comchemspider.com Formaldehyde is a common C1 synthon in these reactions, but other aldehydes can also be used. researchgate.net The modified Mannich reaction, utilizing 8-hydroxyquinoline as the active hydrogen provider, has been extensively used to synthesize a variety of aminomethylated 8-hydroxyquinolines. mdpi.com

Derivatization Strategies of this compound

The presence of both an amino group and an iodine atom on the this compound scaffold provides two reactive sites for further chemical modification, enabling the synthesis of a diverse range of derivatives.

Formation of N,N'-chelate organoboron derivatives

The 8-aminoquinoline moiety is an excellent bidentate ligand for the formation of stable N,N'-chelate complexes with boron. Derivatives of this compound have been utilized to create highly fluorescent organoboron polymers.

In one example, (S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide was used as the bidentate ligand. mdpi.comnih.gov This chiral ligand was reacted with a diphenyl compound containing two boronbromide centers to form an organoboron monomer in a 24% yield. mdpi.com This monomer, which retains the iodo-substituent, can then undergo palladium-catalyzed Sonogashira coupling with bis-alkynes to produce luminescent chiral four-coordination organoboron polymers. mdpi.com These polymers have shown high quantum yields, up to 0.8. mdpi.com

Similarly, N-(5-iodoquinolin-8-yl)undecanamide has been employed as a bidentate ligand to synthesize different N,N'-chelate organoboron polymers. mdpi.com The variation in the substituent on the 8-amino group can influence the optical properties of the resulting organoboron polymers. mdpi.com

| Bidentate Ligand | Boron Reagent | Resulting Derivative Type | Key Feature |

|---|---|---|---|

| (S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide | Diphenylbis(boronbromide) | Chiral Organoboron Polymer | High fluorescence quantum yield (up to 0.8) |

| N-(5-iodoquinolin-8-yl)undecanamide | Not specified | Organoboron Polymer | Optical properties tunable by substituent |

Conjugation with amino acids and other biomolecules

The primary amine at the C8 position of this compound is a nucleophilic handle that can be readily conjugated to various biomolecules, including amino acids. This strategy is often employed to enhance the biological activity or targeting capabilities of the quinoline scaffold.

The conjugation of amino acids to the 8-aminoquinoline core can be achieved through standard peptide coupling reactions. This typically involves activating the carboxylic acid of an amino acid using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with the amino group of the quinoline. The primary amines at the N-terminus and on the side chain of lysine (B10760008) residues are common targets for such conjugations. thermofisher.com

For instance, the synthesis of amino acid conjugates of 2,5-disubstituted-8-quinolinamines has been reported as a strategy to develop new antimalarial agents. mdpi.com While this example does not specifically use this compound, the synthetic principle is directly applicable. The amino group of the quinoline derivative can be acylated by an N-protected amino acid, followed by deprotection to yield the desired conjugate. This approach allows for the introduction of various amino acid side chains, enabling the exploration of structure-activity relationships.

Furthermore, the iodo-substituent at the C5 position can be utilized for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach other molecular fragments before or after conjugation with a biomolecule, further expanding the chemical space of accessible derivatives.

Synthesis of sulfonyl chloride derivatives for further functionalization

The direct synthesis of a sulfonyl chloride group at the 5-position of this compound is not a commonly reported transformation. Instead, the literature provides extensive methodologies for the synthesis of sulfonyl chloride derivatives of the quinoline scaffold, which can then be reacted with various amines or other nucleophiles to generate a library of functionalized compounds. A prevalent strategy involves the sulfonation of an activated quinoline precursor, such as 8-hydroxyquinoline, followed by chlorination to yield the sulfonyl chloride.

For instance, 8-hydroxyquinoline can be treated with chlorosulfonic acid to produce 8-hydroxyquinoline-5-sulfonyl chloride. rsc.orgnih.gov This intermediate is then reacted with a variety of amines to yield the corresponding sulfonamides. nih.govresearchgate.net While the starting material is not this compound, this approach highlights a general method for introducing a sulfonyl chloride group at the 5-position of the quinoline ring, which is a key step for creating diverse derivatives. The subsequent reaction of the sulfonyl chloride with different amines demonstrates a common route for "further functionalization."

A series of novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives has been synthesized starting from the key intermediate 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride. Current time information in Bangalore, IN. This sulfonyl chloride is reacted with various secondary amines, aromatic amines, and other nucleophiles to produce the desired sulfonamide derivatives. researchgate.netCurrent time information in Bangalore, IN.researchgate.net

Below is a table summarizing the synthesis of various sulfonamide derivatives from a quinoline sulfonyl chloride intermediate, illustrating the scope of this functionalization strategy.

Table 1: Synthesis of Quinoline Sulfonamide Derivatives

| Starting Sulfonyl Chloride | Amine/Nucleophile | Derivative Name | Reference |

| 8-Hydroxy-7-iodoquinoline-5-sulfonyl chloride | Piperidine | 7-Iodo-5-(piperidin-1-ylsulfonyl)quinolin-8-ol | Current time information in Bangalore, IN.researchgate.net |

| 8-Hydroxy-7-iodoquinoline-5-sulfonyl chloride | N-Methylpiperazine | 8-Hydroxy-7-iodo-5-(4-methylpiperazin-1-ylsulfonyl)quinoline | Current time information in Bangalore, IN.researchgate.net |

| 8-Hydroxy-7-iodoquinoline-5-sulfonyl chloride | N,N-Diethylamine | N,N-Diethyl-8-hydroxy-7-iodoquinoline-5-sulfonamide | researchgate.netresearchgate.net |

| 8-Hydroxyquinoline-5-sulfonyl chloride | Propargylamine | N-(Prop-2-yn-1-yl)quinoline-5-sulfonamide | rsc.org |

| 8-Hydroxyquinoline-5-sulfonyl chloride | N-Methylpropargylamine | N-Methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | rsc.org |

Preparation of esters and other functionalized derivatives

The amino group of 8-aminoquinoline and its derivatives serves as a handle for the synthesis of a variety of other functionalized compounds, including esters and amides. An efficient method for the synthesis of aryl sulfonate esters involves an iodobenzene-catalyzed C-O cross-coupling reaction. rsc.orgresearchgate.net This approach allows for the direct sulfonylation of 8-aminoquinolines at the C5 position with aryl or alkyl sulfonic acids, using a terminal oxidant like peracetic acid. rsc.orgresearchgate.net This metal-free reaction provides a straightforward route to C-5 functionalized sulfonate esters in good to excellent yields at room temperature. rsc.orgresearchgate.net

The 8-amino group itself can be readily converted into amides, which can act as directing groups for further functionalization. For example, Ni(II)-catalyzed regioselective C-5 halogenation of 8-aminoquinoline has been reported, followed by Co(II)-catalyzed chelation-assisted C-H iodination of the resulting aromatic sulfonamides. nih.gov This sequential iodination strategy, utilizing molecular iodine, highlights the utility of the 8-amino-5-iodoquinoline moiety as a scaffold for creating more complex molecules. nih.gov

Furthermore, the amino group of 8-aminoquinoline derivatives can be acylated to form amides, which can then undergo further reactions. For instance, a copper-catalyzed carboamination reaction of 8-aminoquinoline-oriented buteneamides with chloroform (B151607) has been described to produce β-lactams. rsc.org

The following table presents examples of ester and other functionalized derivatives prepared from aminoquinoline precursors.

Table 2: Synthesis of Ester and Other Functionalized Quinoline Derivatives

| Starting Material | Reagents | Derivative Name | Reference |

| 8-Aminoquinoline | p-Toluenesulfonic acid, Iodobenzene, CH3CO3H | 8-Aminoquinolin-5-yl 4-methylbenzenesulfonate | rsc.orgresearchgate.net |

| N-(Quinolin-8-yl)benzamide | Methanesulfonic acid, Iodobenzene, CH3CO3H | 8-Benzamidoquinolin-5-yl methanesulfonate | researchgate.net |

| 8-Aminoquinoline | Naphthalene-2-sulfonyl chloride | N-(Quinolin-8-yl)naphthalene-2-sulfonamide | molaid.com |

| 8-Acylaminoquinoline | N-Hydroxyphthalimide Ester | Decarboxylative Alkylation Product | thieme-connect.de |

Medicinal Chemistry and Pharmacological Investigations of 5 Iodoquinolin 8 Amine Analogues

Structure-Activity Relationship (SAR) Studies of Quinoline-based Compounds

The relationship between the chemical structure of quinoline (B57606) derivatives and their biological activity is a critical area of study in medicinal chemistry. By systematically modifying the quinoline scaffold, researchers can deduce which functional groups and substitutions are essential for therapeutic effects.

The introduction of an iodine atom at the C-5 position of the quinoline ring significantly impacts the biological properties of the resulting compounds. The presence of iodine, a halogen, can alter the molecule's size, lipophilicity, and electronic distribution, which in turn affects how it interacts with biological targets.

For instance, in the context of antimicrobial agents, the substitution of fluorine with iodine in carboxy-quinolines was explored to enhance antimicrobial properties, particularly against Staphylococcus aureus. nih.gov This is based on the general observation that the inclusion of iodine in organic molecules can boost their antimicrobial efficacy. nih.gov Studies on 5-chloro-7-iodoquinolin-8-ol, also known as clioquinol (B1669181), have demonstrated its potential against various pathogens, including Leishmania species, highlighting the role of halogenation in antiprotozoal activity. mdpi.com The iodine at the C-7 position, along with chlorine at C-5, contributes to the compound's bioactivity. mdpi.com Furthermore, research on 8-hydroxyquinoline (B1678124) derivatives has shown that halogenation, such as in 5-chloro-7-iodoquinolin-8-ol, can lead to potent antimicrobial and antioxidant activities. nih.gov

The C-5 position is not the only site where iodine influences activity. Studies on 6-iodo-substituted carboxy-quinolines suggest that an iodine atom makes them interesting scaffolds for developing new antimicrobial agents. mdpi.comnih.gov Similarly, research into 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives has yielded compounds with moderate to good antibacterial and antifungal activities. researchgate.net

The amine group at the C-8 position of the quinoline ring is a key functional group that can be modified to tune the pharmacological profile of the derivatives. The basicity and hydrogen-bonding capability of the amino group are crucial for interactions with biological targets.

Studies on 8-aminoquinoline (B160924) (8-AQ) derivatives have shown their potential as metal chelators, which is attributed to the free electron pairs on the heterocyclic nitrogen and the nitrogen of the C-8 amino substituent. mdpi.com Modifications of this amino group, for example, through glycoconjugation, have been explored to alter the cytotoxicity and selectivity of these compounds. mdpi.com In one study, glycoconjugates of 8-AQ showed varied activity against cancer cell lines, with some derivatives demonstrating increased efficacy and selectivity compared to their 8-hydroxyquinoline (8-HQ) counterparts. mdpi.com

In a different context, research on thiazolo[4,5-c]quinolines as Toll-like receptor 8 (TLR8) agonists revealed that modifications at the C-8 position almost always led to a loss of agonistic activity. nih.govresearchgate.net This indicates a strict structural requirement at this position for TLR8 activation. Furthermore, the synthesis of 8-methylquinolin-4-amine (B1283697) highlights the importance of the amino group's position for biological activity, with the 4-aminoquinoline (B48711) scaffold being crucial for antimalarial action.

The biological activity of quinoline derivatives is highly dependent on the nature and position of various functional groups on the quinoline ring.

Research has shown that the introduction of different groups at the C-6 and C-7 positions of the 5,8-quinolinedione (B78156) scaffold significantly affects the biological properties of the compounds. nih.gov For some 4-aminoquinoline derivatives, the presence of a fluorine group at the 6-position was found to increase lipophilicity, which, combined with a hydrazinyl group at the C-4 position, resulted in improved biological activities. doi.org Conversely, substitution at the 6-position of quinoline with methyl, methoxy, chlorine, and fluorine has been shown to be more potent for antifungal activity than substitutions at the 7 and 8-positions. doi.org

In the case of 8-hydroxyquinoline derivatives, the introduction of an N-sulfonated piperazine-1-yl unit at the C-7 position led to a significant increase in growth-inhibitory effects against HeLa cells. mdpi.com The presence of NC- and OH- radicals has been linked to broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. researchgate.net The position of substituents is crucial, as demonstrated by studies on cholinesterase inhibition, where a methyl group at the 8-position of quinoline resulted in the strongest inhibitory effect. arabjchem.org

QSAR and QSPR studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These analyses provide valuable insights for designing more potent and effective drug candidates.

Several QSAR studies have been conducted on quinoline derivatives to understand the structural requirements for various biological activities. For instance, a 2D-QSAR study on quinoline derivatives as antitubercular agents identified statistically significant models that could aid in the design of novel anti-TB agents. scholarsresearchlibrary.com These models use physicochemical descriptors to predict the minimum inhibitory concentration (MIC) of the compounds. scholarsresearchlibrary.com Another QSAR analysis on 8-methoxy quinoline derivatives as inhibitors of H37RV (MTB) revealed the importance of structural, thermodynamic, and electrotopological parameters in their inhibitory activity. sphinxsai.com

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been used to analyze the structure-activity relationship of quinoline-based compounds with anti-gastric cancer activity. mdpi.com These models provide a three-dimensional map of the steric and electrostatic fields around the molecules, indicating regions where modifications could enhance activity. mdpi.com QSAR modeling has also been applied to phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors, correlating electronic and structural properties with their anti-proliferative activity. arabjchem.org Furthermore, QSAR studies on halogenated 8-hydroxyquinoline derivatives have highlighted that mass, polarizability, topological charge, and van der Waals volume are key properties governing their anti-MRSA activity. researchgate.net

QSPR analyses have been used to study the acute toxicity of haloquinolines, providing models to predict their potential environmental and health risks. researchgate.net

Role of various functional groups and their positions on biological activity

Biological Activity and Therapeutic Potential

Quinoline derivatives, including those related to 5-iodoquinolin-8-amine, have demonstrated a broad spectrum of antimicrobial activities.

Studies on iodo-quinoline derivatives have shown their effectiveness against various microbes. For example, a library of 6-iodo-substituted carboxy-quinolines exhibited antibacterial effects against Staphylococcus epidermidis and varying degrees of antifungal activity against Candida parapsilosis. nih.govmdpi.comnih.gov The insertion of iodine into the quinoline structure is considered a key factor in enhancing antimicrobial activity. nih.gov Similarly, novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives have shown moderate to good antibacterial and antifungal activities against pathogenic strains. researchgate.netresearchgate.net

The compound 5-chloro-7-iodoquinolin-8-ol (clioquinol) has been investigated for its antifungal properties against Candida albicans, demonstrating a fungicidal effect. d-nb.info Its activity is thought to be related to its ability to chelate metal ions, thereby disrupting ion homeostasis in the fungal cells. d-nb.info Halogenated 8-hydroxyquinoline derivatives, in general, have shown potent antimicrobial activity. nih.gov For instance, cloxyquin (5-chloro-8-hydroxyquinoline) has displayed strong activity against Listeria monocytogenes and Plesiomonas shigelloides. nih.gov

The antimicrobial potential of these compounds is often linked to their structural features. Research on 5,8-quinolinedione compounds with an arylamine group showed activity against Gram-positive bacteria. nih.gov The presence of certain radicals, such as NC- and OH-, has been found to confer broad-spectrum antimicrobial activity. researchgate.net

Interactive Data Table of Antimicrobial Activity

Antimicrobial Activities (Antibacterial, Antifungal)

Activity against specific bacterial strains (e.g., S. aureus, E. coli)

Derivatives of the quinoline structure have shown notable antibacterial effects. For instance, various oxazole-2-amine analogs demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations between 25–30 µg/mL, producing inhibition zones from 6.1 to 13.7 mm. mdpi.com A novel synthesized pyrrolizidine (B1209537) alkaloid, PA-1, was particularly active against S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, and it was capable of completely killing these bacteria within 8 hours. mdpi.com

Quinolizidine alkaloids extracted from Genista sandrasica were active against S. aureus with a MIC value of 62.5 µg/mL. mdpi.com Furthermore, the nucleoside analogue zidovudine (B1683550) has been shown to prevent lethal infections in mice with pyelonephritis caused by E. coli. frontiersin.org Another compound, 5-fluorouracil, was found to inhibit peptidoglycan biosynthesis in S. aureus. frontiersin.org

| Compound/Extract | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Oxazole-2-amine analogs | E. coli, S. aureus | Zone of Inhibition | 6.1 - 13.7 mm | mdpi.com |

| Pyrrolizidine alkaloid (PA-1) | S. aureus, E. coli | MIC | 0.0039 - 0.025 mg/mL | mdpi.com |

| Genista sandrasica extract | S. aureus | MIC | 62.5 µg/mL | mdpi.com |

| N-methylcytisine | E. faecalis | MIC | 20.8 μg/mL | mdpi.com |

Activity against fungal strains (e.g., C. albicans)

The 8-hydroxyquinoline scaffold is a key feature in compounds with significant antifungal properties. Clioquinol (CQ), or 5-chloro-7-iodoquinolin-8-ol, has demonstrated anti-Candida activity with MIC values ranging from 0.031 to 2 µg/mL. researchgate.net Studies have shown that CQ exhibits fungicidal activity against Candida albicans in a time- and concentration-dependent manner. For example, a concentration of 8 μg/ml of CQ showed a fungicidal effect within 24 hours.

Other 8-hydroxyquinoline derivatives have also shown promise. A quinoline-containing 1,2,3-triazole derivative (compound 3a) was identified as a potent inhibitor of Candida species, with an IC50 value of 0.044 μg/ml for C. albicans. plos.org This compound was found to be fungicidal in nature. plos.org The mechanism of action for some 8-hydroxyquinoline derivatives, such as PH151 and PH153, involves disruption of the fungal cell wall in Candida species. researchgate.netnih.gov These compounds also inhibit the formation of pseudohyphae in C. albicans, affecting its morphogenesis. nih.gov

| Compound | Fungal Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Clioquinol (CQ) | Candida spp. | MIC | 0.031 - 2 µg/mL | researchgate.net |

| Quinoline 1,2,3-triazole (3a) | C. albicans | IC50 | 0.044 µg/mL | plos.org |

| 8-hydroxy-5-quinolinesulfonic acid (2a) | C. albicans, C. glabrata | MIC | 4.44 μM | researchgate.net |

| Nanoemulsion with 8-hydroxyquinoline-5-sulfonamide | Candida spp. | MIC | 0.5 - 4 μg/ml | nih.gov |

Anticancer and Cytotoxic Effects

The quinoline scaffold is integral to a class of compounds investigated for their cytotoxic effects against various cancer cell lines.

Impact on cancer cell lines (e.g., HeLa, MCF-7, A549)

Analogues based on the 5,8-quinolinedione structure have demonstrated significant anticancer activity. nih.gov For example, a series of 6- and 7-arylamino-5,8-quinolinediones showed high activity against HeLaS3 cancer cells, with IC50 values in the range of 0.59–1.52 µM. nih.gov Tri- and tetracyclic imidazo-5,8-quinolinedione analogues were effective against a panel of cancer cell lines including lung (A549) and breast (MCF-7) cancer. nih.gov Hybrids of 5,8-quinolinedione with betulin (B1666924) derivatives were also tested against cell lines such as glioblastoma (SNB-19), melanoma (C-32), breast (MCF-7), and lung (A549) cancer. nih.gov

A series of novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were evaluated for their anticancer activity against breast (MCF-7) and lung (A549) cancer cell lines. nih.gov One derivative of flufenamic acid, Compound 7, exhibited anticancer activity specifically against the MCF-7 breast cancer cell line with a GI50 of 148 µM, but had no effect on A549 lung cancer cells. pensoft.net

| Compound Class | Cell Line | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 6- and 7-arylamino-5,8-quinolinediones | HeLaS3 | IC50 | 0.59 - 1.52 µM | nih.gov |

| Imidazo-5,8-quinolinedione analogues | A549, MCF-7 | IC50 | Varies by compound | nih.gov |

| Flufenamic acid derivative (Compound 7) | MCF-7 | GI50 | 148 µM | pensoft.net |

| Flufenamic acid derivative (Compound 7) | A549 | Effect | No activity | pensoft.net |

Mechanisms of proteasome inhibition and apoptosis induction

A key mechanism behind the anticancer activity of 8-hydroxyquinoline analogues is the inhibition of the proteasome, which leads to the induction of apoptosis in cancer cells. researchgate.netresearchgate.net Clioquinol (CQ), when complexed with copper, acts as a potent proteasome inhibitor. nih.gov This complex specifically inhibits the proteasome's chymotrypsin-like activity, a critical step that triggers apoptosis in cancer cells. researchgate.netnih.gov This effect was found to be preferential for breast cancer cells, with less impact on premalignant cells and no toxicity to normal breast cells at the tested concentrations. nih.gov

The induction of apoptosis by these compounds is a well-documented outcome of proteasome inhibition. researchgate.net For example, treatment of MCF-7 breast cancer cells with a flufenamic acid derivative (Compound 7) led to apoptotic cell death, which was confirmed by the observation of fragmented nuclei and an increase in the mRNA level of caspase 9. pensoft.net This points to the activation of the intrinsic apoptotic pathway. pensoft.net Similarly, other triazole-linked derivatives were found to induce apoptosis in MCF-7 cells, further evidenced by an increase in caspase-9 activity. nih.gov The process of apoptosis induction by proteasome inhibitors like bortezomib (B1684674) involves the activation of caspase-9 and caspase-3/7, leading to cell death. nih.gov

Neuroprotective and Anti-Neurodegenerative Properties

The unique chemical properties of 8-hydroxyquinoline derivatives make them promising candidates for addressing neurodegenerative disorders.

Metal chelation in neurodegenerative disorders

A central mechanism for the neuroprotective effects of 8-hydroxyquinoline analogues is their ability to chelate metal ions. researchgate.net An imbalance of metal ions like copper, zinc, and iron is linked to the pathogenesis of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. mdpi.comnih.gov These metal ions can catalyze the formation of reactive oxygen species (ROS) and promote the aggregation of proteins like β-amyloid (Aβ), contributing to oxidative stress and neurotoxicity. mdpi.cominje.ac.kr

Clioquinol (5-Chloro-7-iodoquinolin-8-ol), a halogenated 8-hydroxyquinoline, is a well-studied metal chelator. mdpi.comalzforum.org It has a high affinity for zinc and copper ions and has been shown to inhibit the formation of hydrogen peroxide induced by Aβ. nih.govinje.ac.kralzforum.org By chelating these metals, clioquinol can disrupt the interaction between the metals and the Aβ peptide, which has been reported to reduce brain amyloid deposition in mouse models of Alzheimer's disease. alzforum.org The 8-hydroxyquinoline scaffold itself is considered a key pharmacophore for designing agents with metal-chelating and cytoprotective activities for potential use in central nervous system disorders. mdpi.com These multifunctional characteristics form the basis for developing multi-target-directed ligands for treating complex neurodegenerative diseases. mdpi.com

Inhibition of Aβ aggregation and neurotoxicity

The aggregation of amyloid-beta (Aβ) peptides is a primary event in the pathogenesis of Alzheimer's disease, leading to the formation of neurotoxic plaques. open.ac.uk Consequently, inhibiting Aβ aggregation is a key therapeutic strategy. mazums.ac.ir Derivatives of 8-hydroxyquinoline (8-HQ), a structural relative of this compound, have demonstrated potential in this area. For instance, the 8-HQ derivative clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) can dissolve plaque deposits from Alzheimer's disease brain tissue in vitro. open.ac.uk

Research into novel 8-hydroxyquinoline derivatives has shown that certain compounds can significantly inhibit self-induced Aβ₁₋₄₂ aggregation. nih.gov One particular derivative, compound 5b, exhibited an IC₅₀ value of 5.64 μM for this inhibition. nih.gov Furthermore, hybrids of 8-aminoquinoline and melatonin (B1676174) have been synthesized and evaluated for their effects on Aβ aggregation. amegroups.org Among these, compounds c3 and c5 demonstrated notable inhibitory activity against self-induced Aβ aggregation, with inhibition rates of 41.4±2.1% and 25.5±3.2% at a concentration of 10 µM, respectively. amegroups.org These findings underscore the potential of quinoline-based structures to interfere with the amyloid cascade.

The neurotoxicity of Aβ aggregates is a critical factor in neuronal cell death. open.ac.uk Studies have shown that compounds capable of inhibiting Aβ aggregation can also protect cells from its toxic effects. open.ac.uk For example, certain peptide inhibitors not only modify the kinetics of Aβ aggregation but also shield cells from Aβ-induced toxicity. open.ac.uk Similarly, porcine brain enzyme hydrolysate (PBEH) has been shown to significantly reduce Aβ aggregation and protect against its neurotoxic effects by modulating the amyloidogenic pathway and reducing oxidative stress. mdpi.com

| Compound/Agent | Activity | Key Findings |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Aβ Plaque Dissolution | Capable of dissolving plaque deposits from AD brain tissue in vitro. open.ac.uk |

| 8-Hydroxyquinoline Derivative (5b) | Aβ Aggregation Inhibition | IC₅₀ = 5.64 μM for self-induced Aβ₁₋₄₂ aggregation. nih.gov |

| 8-Aminoquinoline-Melatonin Hybrid (c3) | Aβ Aggregation Inhibition | 41.4±2.1% inhibition of self-induced Aβ aggregation at 10 µM. amegroups.org |

| 8-Aminoquinoline-Melatonin Hybrid (c5) | Aβ Aggregation Inhibition | 25.5±3.2% inhibition of self-induced Aβ aggregation at 10 µM. amegroups.org |

| Porcine Brain Enzyme Hydrolysate (PBEH) | Aβ Aggregation Inhibition & Neuroprotection | Attenuated Aβ aggregation and decreased expression of APP and BACE. mdpi.com |

Modulation of mitochondrial membrane potential

Mitochondrial dysfunction is a hallmark of many diseases, and the modulation of mitochondrial membrane potential (Δψm) is a key area of investigation. mdpi.com Alterations in mitochondrial shape and function are considered potential therapeutic strategies. mdpi.com

Studies have shown that certain compounds can influence mitochondrial membrane potential. For instance, nicotinamide (B372718) (NAM) has been found to increase Δψm by suppressing the formation of the mitochondrial permeability transition pore. nih.gov In cells treated with NAM, the remaining mitochondria exhibited high membrane potentials. nih.gov

The presence of certain receptors on mitochondria can also directly impact their function. For example, 5-HT3 receptors located on the mitochondrial membrane can modulate mitochondrial membrane potential in response to serotonin. mdpi.com This effect can be inhibited by 5-HT3 receptor antagonists, indicating a direct receptor-mediated mechanism. mdpi.com

Furthermore, research on the effects of acute ethanol (B145695) treatment has demonstrated that it can disrupt the mitochondrial membrane potential, leading to selective mitophagy in a subpopulation of mitochondria. mdpi.com These findings highlight the diverse mechanisms through which cellular and external factors can modulate this critical mitochondrial parameter.

Antileishmanial Activity

Quinoline derivatives have been a significant source of compounds with antileishmanial activity. nih.govsemanticscholar.org The drug sitamaquine, a quinoline derivative, was developed for the oral treatment of leishmaniasis, although its development was halted due to side effects. nih.govsemanticscholar.org

Research has continued to explore the potential of other quinoline-based compounds. Clioquinol (5-chloro-7-iodoquinolin-8-ol), a halogenated 8-hydroxyquinoline, has demonstrated promising in vitro activity against both Leishmania amazonensis and Leishmania infantum promastigotes, with IC₅₀ values of 8.35 ± 0.82 µM and 4.71 ± 1.15 µM, respectively. nih.govresearchgate.net Other 8-hydroxyquinoline derivatives have also shown significant antileishmanial effects. researchgate.net

Synthetic analogs of naturally occurring quinoline alkaloids have also been investigated. plos.org For example, synthetic compounds 2 and 8 , which are analogs of N-methyl-8-methoxyflindersine, were effective against both promastigotes and amastigotes of Leishmania (Viannia) panamensis. plos.org Specifically, compound 8 showed high antileishmanial activity with an EC₅₀ of 1.91 μg/mL against amastigotes. plos.org

Hybrid molecules incorporating the quinoline scaffold have also been synthesized and tested. Furanchalcone–quinoline hybrids have shown moderate antileishmanial properties against L. (V) panamensis intracellular amastigotes, with the most active compound having an IC₅₀ of 13.78 ± 2.41 µM. nih.govsemanticscholar.org

| Compound | Leishmania Species | Activity (IC₅₀/EC₅₀) |

| Clioquinol | L. amazonensis (promastigotes) | 8.35 ± 0.82 µM nih.govresearchgate.net |

| Clioquinol | L. infantum (promastigotes) | 4.71 ± 1.15 µM nih.govresearchgate.net |

| Synthetic Compound 2 | L. (V) panamensis (amastigotes) | 7.94 μg/mL plos.org |

| Synthetic Compound 8 | L. (V) panamensis (amastigotes) | 1.91 μg/mL plos.org |

| Furanchalcone–quinoline hybrid | L. (V) panamensis (amastigotes) | 13.78 ± 2.41 µM nih.govsemanticscholar.org |

Anti-HIV-1 Activity

The quinoline framework is a known scaffold for compounds with a broad range of biological activities, including anti-HIV properties. rsc.orgresearchgate.net Research has led to the development of various quinoline derivatives as potential anti-HIV-1 agents. A notable example is a 1,8-naphthyridone derivative, which is structurally related to quinolones. This compound has demonstrated potent antiviral activity by inhibiting HIV-1 Tat-mediated transcription in acutely, chronically, and latently infected cells. acs.org

Enzyme Inhibition (e.g., Cathepsin B, KDM4 histone demethylases, COMT)

Analogues of 8-hydroxyquinoline (8-HQ) have been identified as inhibitors of several enzymes. nih.gov These include Cathepsin B, KDM4 histone demethylases, and various 2-oxyglutarate oxygenase subtypes. nih.gov The specific activity of these compounds often depends on the substitution pattern on the 8-HQ core structure. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations

Bioavailability considerations of quinoline derivatives

The pharmacokinetic properties of quinoline derivatives are crucial for their therapeutic potential and are characterized by several key features. These include a high volume of distribution, a long biological half-life, and low binding to serum proteins. nih.gov Generally, quinoline derivatives are eliminated primarily through the kidneys and exhibit moderate to excellent bioavailability after oral administration. nih.gov

The bioavailability of these compounds can be influenced by their physicochemical properties. For instance, computational studies on quinoline-1,3,4-oxadiazole derivatives predicted that many of these compounds would have high gastrointestinal absorption due to their lipophilicity, suggesting good oral bioavailability. rsc.org Furthermore, many of these derivatives were predicted not to be substrates for P-glycoprotein, which could further enhance their bioavailability. rsc.org

Structural modifications to the quinoline scaffold can significantly impact bioavailability. For example, the introduction of a sulfonamide group in the derivative gavestinel (B117479) improved its bioavailability. mdpi.com Similarly, lipid-based nanoparticle systems are being explored to improve the delivery of quinoline derivatives across the blood-brain barrier, thereby increasing their central nervous system bioavailability. mdpi.com

In vivo pharmacokinetic studies in mice with quinoline 3-carboxamide derivatives showed low clearance, leading to high exposure to the parent compounds. tandfonline.com This suggests that for some derivatives, the therapeutic effect is dependent on the high exposure of the parent compound rather than its metabolites. tandfonline.com

Targeted delivery strategies

The therapeutic potential of this compound and its analogues is intrinsically linked to their ability to reach specific pathological sites within the body while minimizing off-target effects. To this end, various targeted delivery strategies are being explored to enhance the efficacy and safety profile of these compounds. These strategies primarily revolve around prodrug design, conjugation to targeting moieties, and encapsulation within nanocarriers to exploit the unique physiological and biochemical characteristics of target tissues, such as tumors or the brain.

One of the prominent strategies involves the development of prodrugs that can be activated at the target site. A notable example, while involving the closely related 8-hydroxyquinoline scaffold, is the synthesis of glucoconjugates. rsc.org For instance, the clioquinol glucoconjugate, 5-chloro-7-iodo-8-quinolinyl-β-D-glucopyranoside, was developed to target cancer cells. rsc.org This approach is based on the observation that many cancer cells exhibit a high demand for glucose and overexpress glucose transporters on their surface. rsc.org The glucoconjugate is designed to be recognized and transported into the cancer cells, where intracellular enzymes like β-glucosidase can cleave the glycosidic bond, releasing the active 8-hydroxyquinoline derivative. rsc.org This strategy enhances the selective accumulation of the cytotoxic agent within the tumor, and studies have shown that these glycoconjugates exhibit antiproliferative activity against various tumor cell lines, particularly in the presence of copper(II) ions. rsc.org Similar glycoconjugation strategies could be applied to this compound analogues to improve their selectivity for cancer cells. mdpi.com

Another approach to targeted delivery is the conjugation of this compound analogues to polymers or other macromolecules, which can influence their biodistribution and cellular uptake. Research has been conducted on the use of this compound derivatives as bidentate ligands in the synthesis of organoboron polymers. mdpi.comresearchgate.net For example, compounds such as (S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide and N-(5-iodoquinolin-8-yl)undecanamide have been utilized in these polymeric structures. mdpi.comresearchgate.net While the primary application of these organoboron polymers has been in bioimaging due to their fluorescent properties, the principle of incorporating the quinoline moiety into a larger construct opens up possibilities for targeted drug delivery. mdpi.comresearchgate.net Such polymers could be further functionalized with targeting ligands to direct them to specific cell types.

Nanoparticle-based drug delivery systems represent a versatile platform for the targeted delivery of this compound analogues. acs.orgresearchgate.netnih.gov These systems can encapsulate the drug, protecting it from degradation in the bloodstream and controlling its release. nih.gov The surface of these nanoparticles can be decorated with specific ligands, such as antibodies or peptides, to actively target receptors that are overexpressed on cancer cells or the blood-brain barrier. nih.gov For instance, nanoparticles have been investigated for their potential to deliver drugs across the blood-brain barrier to treat neurodegenerative diseases, a field where quinoline derivatives like clioquinol have been studied. acs.orgufam.edu.br The small size of nanoparticles allows them to penetrate biological barriers more effectively, and their properties can be tuned to achieve desired therapeutic outcomes. nih.gov

The table below summarizes some of the targeted delivery strategies and the specific analogues of the broader quinoline family that have been investigated.

| Strategy | Analogue/Derivative | Target | Mechanism/Rationale | Reference(s) |

| Prodrug (Glucoconjugation) | 5-chloro-7-iodo-8-quinolinyl-β-D-glucopyranoside | Cancer Cells | Targeting overexpressed glucose transporters; enzymatic release of active drug. | rsc.org |

| Prodrug (Glucoconjugation) | 8-quinolinyl-β-D-glucopyranoside | Cancer Cells | Targeting overexpressed glucose transporters; enzymatic release of active drug. | rsc.org |

| Polymer Conjugation | (S)-N-(1-((5-Iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide | Not Specified (Bioimaging) | Incorporation into a polymer backbone for functional materials. | mdpi.comresearchgate.net |

| Polymer Conjugation | N-(5-iodoquinolin-8-yl)undecanamide | Not Specified (Bioimaging) | Incorporation into a polymer backbone for functional materials. | mdpi.comresearchgate.net |

| Nanoparticle Encapsulation | 8-Hydroxyquinoline derivatives | Brain | Overcoming the blood-brain barrier for treating neurodegenerative diseases. | acs.orgresearchgate.netufam.edu.br |

These targeted approaches hold significant promise for advancing the therapeutic application of this compound analogues by improving their delivery to diseased tissues and reducing systemic toxicity.

Computational and Theoretical Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a ligand might interact with a protein's binding site. While specific docking studies for 5-Iodoquinolin-8-amine are not extensively documented in publicly available literature, research on analogous 8-aminoquinoline (B160924) derivatives provides a framework for understanding its potential interactions.

Ligand-protein interactions and binding affinities

Studies on various 8-aminoquinoline derivatives, which share the core scaffold of this compound, have been conducted to explore their binding to biological targets. For instance, molecular modeling of 8-aminoquinolines has been used to understand their antimalarial activity, with models constructed using known active compounds like primaquine (B1584692) as a template. asm.org These models help in identifying key structural features that influence binding.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a valuable tool for predicting molecular properties and reactivity.

Electronic properties and global reactivity parameters

DFT calculations are employed to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. mdpi.com For instance, in a study of 5,8-quinolinedione-betulin hybrids, the HOMO was localized on the betulin (B1666924) moiety, while the LUMO was on the 5,8-quinolinedione (B78156) part, indicating the regions susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com

Computational studies on 8-aminoquinoline (8AQ) have shown that its redox properties are pH-dependent. chemrxiv.org DFT calculations can elucidate the energy landscapes of possible oxidation and reduction pathways, which is crucial for understanding the stability of 8AQ-based molecules in different chemical environments. chemrxiv.org For N-(5-iodoquinolin-8-yl)undecanamide, DFT has been used to describe the electronic structure and its influence on optical and electrochemical properties. researchgate.net

Global reactivity descriptors, which provide insights into the chemical stability of a molecule, can be calculated using DFT. A representative set of such parameters for a related quinoline (B57606) derivative is presented in the table below.

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity | χ | (I+A)/2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness | η | (I-A)/2 | A measure of resistance to charge transfer. |

| Chemical Softness | S | 1/(2η) | The reciprocal of chemical hardness, indicating higher reactivity. |

| Chemical Potential | μ | -(I+A)/2 | The escaping tendency of an electron from a system. |

| Electrophilicity Index | ω | μ²/ (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Complex formation energies

DFT calculations can also predict the energetics of complex formation. For example, in a study of novel zinc(II) and copper(II) complexes with a 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde ligand, DFT was used alongside experimental techniques to characterize the complexes and confirm their stability. acs.org The formation constants derived from these studies indicated that the metal complexes are thermodynamically favored. acs.org While specific complex formation energies for this compound are not detailed in the available literature, the methodologies are well-established for related quinoline-based ligands.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of ligand-protein complexes over time. Recent studies on quinoline derivatives have utilized MD simulations to investigate their potential as enzyme inhibitors. nih.gov For instance, MD simulations of tetrahydropyridine-appended 8-aminoquinoline derivatives were performed to understand their dynamic behavior at various target sites, complementing the findings from molecular docking. nih.gov These simulations can reveal key intermolecular interactions and help to rationalize the observed biological activity. nih.gov Although specific MD simulation data for this compound is not available, such studies on its analogs highlight the importance of this technique in drug design and development. nih.govnih.gov

Crystal Structure Analysis for Intermolecular Interactions

The analysis of crystal structures provides definitive information about molecular geometry and the nature of intermolecular interactions in the solid state. While a crystal structure for this compound itself is not reported in the Cambridge Structural Database, studies on structurally related iodo- and quinoline-containing compounds offer valuable insights.

Advanced Applications and Materials Science

Bioimaging Applications of 5-Iodoquinolin-8-amine Derivatives

The inherent fluorescence of quinoline-based compounds makes them excellent candidates for bioimaging applications. Derivatives of this compound have been instrumental in the development of sophisticated materials for visualizing biological processes at the molecular level.

Development of luminescent organoboron polymers

Researchers have successfully synthesized highly luminescent organoboron polymers using derivatives of this compound as key bidentate ligands. mdpi.com In 2010, the research group of Yoshiki Chujo pioneered the development of strongly luminescent organoboron polymers by reacting N,N'-chelate derivatives of this compound with bis-alkyne compounds through a palladium-catalyzed Sonogashira-Hagihara cross-coupling reaction. mdpi.com

One notable precursor, (S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide, was used to create chiral four-coordination organoboron quinoline-based polymers. mdpi.com The resulting polymer exhibited an impressively high fluorescence quantum yield (ΦF) of up to 0.8, demonstrating the efficiency of this molecular design for creating bright luminescent materials. mdpi.com

Another derivative, N-(5-iodoquinolin-8-yl)undecanamide, was also employed to synthesize a series of organoboron polymers. mdpi.com By introducing various aryl groups and long alkyl chains, the researchers could fine-tune the optical properties of the resulting polymers. mdpi.com This work highlighted that modifying the substituent groups on the 8-aminoquinolate ligand could significantly alter the fluorescent characteristics of the final polymer. mdpi.com One such polymer achieved a high quantum yield of 0.65. mdpi.com These findings underscore the potential of these materials for applications requiring bright and tunable light emission, such as in advanced bioimaging. mdpi.com

Table 1: Quantum Yields of Luminescent Organoboron Polymers Derived from this compound

| Precursor Ligand | Resulting Polymer Type | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| (S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide | Chiral four-coordination organoboron polymer | Up to 0.8 mdpi.com |

| N-(5-iodoquinolin-8-yl)undecanamide | Organoboron polymer with various aryl groups | Up to 0.65 mdpi.com |

Fluorescent probes for cellular imaging

The quinoline (B57606) scaffold is a well-established fluorophore used in the design of fluorescent probes for detecting ions and biomolecules within living cells. scholaris.canih.govnih.govuq.edu.authermofisher.com The amine and iodo groups on this compound provide reactive handles for its incorporation into more complex molecular probes. For instance, this compound has been utilized as a key starting material in the synthesis of ratiometric fluorescent probes designed for detecting specific analytes in biological systems. Its conversion to derivatives like 5-ethynylquinolin-8-amine through Sonogashira coupling opens pathways to a wide array of functional probes. While research often focuses on the final probe molecule, the role of this compound as a foundational precursor is critical to the development of these advanced imaging tools.

Role in Organic Light-Emitting Diodes (OLEDs) and other Functional Materials

The same N,N'-chelate organoboron compounds derived from this compound that show promise for bioimaging are also highly relevant in the field of materials science for electronic devices. mdpi.comresearchgate.netresearchgate.net These organoboron derivatives have been successfully applied in the fabrication of Organic Light-Emitting Diodes (OLEDs) and other functional polymers. mdpi.comresearchgate.net

The high fluorescence quantum yields and the chemical stability of these polymers are desirable properties for emissive layers in OLED devices. mdpi.comnih.gov The ability to tune the emission color and efficiency by modifying the chemical structure of the this compound precursor allows for the rational design of materials for specific electronic applications, including displays and solid-state lighting. mdpi.com The development of these polymers showcases the versatility of the this compound scaffold in creating materials that bridge the gap between biology and electronics. mdpi.comresearchgate.net

Electrospun Materials for Biomedical Applications

A comprehensive review of the scientific literature was conducted to identify studies on the use of this compound in electrospun materials for biomedical applications. Specifically, research was sought concerning its integration into poly(vinyl alcohol) and carboxymethyl cellulose (B213188) and its complexation with metal ions such as Cu²⁺ and Fe³⁺.

Integration into poly(vinyl alcohol) and carboxymethyl cellulose

No specific studies were found describing the integration of this compound into electrospun fibers made from poly(vinyl alcohol) (PVA) and carboxymethyl cellulose (CMC). However, related research has been conducted on similar quinoline derivatives. For example, novel fibrous materials have been fabricated by electrospinning solutions containing 5-amino-8-hydroxyquinoline (5A8Q) with PVA and CMC. mdpi.comnih.gov

Complexation with metal ions (Cu2+, Fe3+) to enhance biological properties

Similarly, the literature search did not yield specific information on the complexation of this compound with copper (Cu²⁺) or iron (Fe³⁺) ions within a PVA/CMC electrospun matrix. The aforementioned studies on 5-amino-8-hydroxyquinoline did demonstrate that after creating PVA/CMC/5A8Q fibers, these materials could be crosslinked and complexed with Cu²⁺ and Fe³⁺ ions. mdpi.comnih.gov This process was shown to impart significant antibacterial, antifungal, and anticancer properties to the materials. mdpi.comnih.govcolab.ws While this demonstrates a proof-of-concept for related quinoline compounds, direct evidence for the application of this compound in this context is not available in the current body of scientific literature.

Analytical Methodologies for 5 Iodoquinolin 8 Amine and Its Metabolites

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. However, molecules like 5-Iodoquinolin-8-amine, which lack a strong native chromophore or fluorophore, present detection challenges with standard UV-Vis or fluorescence detectors. nih.govmyfoodresearch.com To overcome this, derivatization is employed to attach a light-absorbing or fluorescent tag to the analyte, thereby enhancing detection sensitivity and selectivity.

Pre-column derivatization involves chemically modifying the analyte before its introduction into the HPLC system. actascientific.com This approach is widely accepted as it can improve the chromatographic properties of polar compounds like primary amines by reducing their polarity, leading to better retention on reversed-phase columns. thermofisher.com The reaction converts the amine into a stable, detectable derivative. thermofisher.com This modification allows for highly sensitive and selective detection by bonding a chromophore for UV absorption or a fluorophore for fluorescence emission. thermofisher.com

A common automated method involves drawing the sample, buffer, and derivatizing reagents into a sample loop, where the reaction occurs prior to injection onto the column. thermofisher.com For primary amines such as this compound, reagents like o-phthalaldehyde (B127526) (OPA) are often used. thermofisher.comsci-hub.box If the analysis needs to include secondary amines as well, a two-step derivatization can be employed, first using OPA for primary amines, followed by a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amines. actascientific.comthermofisher.com

The choice of derivatization reagent is critical and depends on the analyte's functional groups and the desired detection method. For the primary amine group in this compound, several reagents are suitable.

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. nih.govactascientific.com This reaction is quick, often completing in under two minutes at room temperature. nih.gov However, OPA derivatives can be unstable, and the reagent does not react with secondary amines. nih.govsci-hub.box

9-Fluorenylmethyl chloroformate (FMOC-Cl): A widely used reagent that reacts with both primary and secondary amines to form stable, fluorescent adducts. thermofisher.comsci-hub.box This makes it versatile for broader amine analysis.

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent and stable derivatives, making it a reliable choice for di- and polyamine analysis. nih.govsci-hub.box

4-Chloro-7-nitrobenzofurazan (NBD-Cl): A reagent used to create fluorescent derivatives for sensitive detection in HPLC with fluorescence detection (HPLC-FLD). mdpi.com

Phenylisothiocyanate (PITC): This reagent forms phenylthiourea (B91264) derivatives with amines, which are detectable by UV absorption. academicjournals.org

The selection is a trade-off between reaction speed, derivative stability, and the required sensitivity and selectivity for the analysis. nih.gov

Table 1: Common Derivatization Reagents for HPLC Analysis of Amines

| Reagent | Target Amines | Detection Method | Key Characteristics | Citations |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Fast reaction; derivatives can be unstable. | nih.govthermofisher.comsci-hub.box |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence | Forms stable adducts; versatile. | thermofisher.comsci-hub.boxresearchgate.net |

| Dansyl chloride (DNS-Cl) | Primary & Secondary | Fluorescence | Produces stable and highly fluorescent derivatives. | nih.govthermofisher.comsci-hub.box |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary & Secondary | Fluorescence | Forms fluorescent adducts for high sensitivity. | mdpi.com |

| Phenylisothiocyanate (PITC) | Primary & Secondary | UV-Vis | Forms UV-absorbing derivatives. | thermofisher.comacademicjournals.org |

Pre-column derivatization techniques for amine detection

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for molecular identification and quantification. In the context of this compound, specific MS techniques can provide unique insights.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a label-free analytical technique that provides information on the spatial distribution of molecules within a sample, such as a biological tissue section. researchgate.netnih.govnih.gov The method involves coating the sample with a matrix that absorbs laser energy. A pulsed laser is then fired across the sample surface, desorbing and ionizing analytes at specific x,y coordinates. researchgate.net The mass spectrometer detects these ions, generating a map of their distribution. researchgate.net

This technology is capable of visualizing the location of a wide range of biomolecules, including drugs, metabolites, lipids, and proteins. researchgate.net Therefore, MALDI-MSI could be applied to determine the precise localization and distribution of this compound or its metabolites within tissues, providing critical information for pharmacokinetics and drug distribution studies. acs.org

Spectroscopic Characterization (NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the signals in the ¹H NMR spectrum can be assigned to the specific protons on the quinoline (B57606) ring system. rsc.org

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Citation |

|---|---|---|---|---|

| 8.73 | dd | J₁ = 1.2, J₂ = 2.4 | H-2 | rsc.org |

| 8.30 | dd | J₁ = 1.2, J₂ = 1.2 | H-4 | rsc.org |

| 7.64 | d | J = 8.0 | H-6 | rsc.org |

| 7.48-7.46 | m | - | H-3 | rsc.org |

| 6.73 | d | J = 8.0 | H-7 | rsc.org |

| 5.24 | s | - | -NH₂ | rsc.org |

Data recorded in CDCl₃ with TMS as the internal standard.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the amine (N-H), aromatic ring (C-H, C=C, C=N), and carbon-iodine (C-I) bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Citation |

|---|---|---|---|

| ~3400-3300 | N-H stretch | Primary Amine | nist.gov |

| ~3100-3000 | C-H stretch | Aromatic Ring | vscht.cz |

| ~1610-1450 | C=C and C=N stretch | Aromatic/Quinoline Ring | vscht.cztsijournals.com |

| Below 700 | C-I stretch | Iodo-aromatic | tsijournals.com |

Note: These are expected ranges based on typical values for the respective functional groups.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The spectrum of this compound is characterized by electronic transitions (π → π*) within the conjugated quinoline ring system. The position (λ_max) and intensity of these absorption bands are influenced by the iodo and amine substituents on the aromatic structure.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method compares the experimentally measured percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements against the theoretically calculated values based on the molecular formula. It serves as a crucial check for the purity and identity of a synthesized compound like this compound.

**Table 4: Elemental Composition of this compound (C₉H₇IN₂) **

| Element | Symbol | Atomic Mass | Molar Mass Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 108.09 | 40.03 |

| Hydrogen | H | 1.01 | 7.07 | 2.62 |

| Iodine | I | 126.90 | 126.90 | 47.00 |

| Nitrogen | N | 14.01 | 28.02 | 10.38 |

| Total | C₉H₇IN₂ | 270.07 | 100.00 |

Calculations are based on the molecular formula C₉H₇IN₂ and a molecular weight of 270.07 g/mol. ambeed.comfluorochem.co.uk

Future Research Directions and Challenges

Development of Novel Derivatization and Functionalization Strategies

The functionalization of the 5-Iodoquinolin-8-amine core is crucial for modulating its physicochemical and biological properties. The presence of the iodine atom at the C5 position and the amino group at the C8 position provides reactive sites for a variety of chemical modifications. researchgate.netrsc.org